molecular formula C26H24ClN3O2S B2941884 N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-phenoxybenzamide hydrochloride CAS No. 1189704-90-2

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-phenoxybenzamide hydrochloride

Cat. No.: B2941884
CAS No.: 1189704-90-2
M. Wt: 478.01
InChI Key: MVDZCAMOMPBSDT-UHFFFAOYSA-N
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Description

N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-phenoxybenzamide hydrochloride is a synthetic compound featuring a thiazolo[5,4-c]pyridine core substituted with a benzyl group at the 5-position and a 3-phenoxybenzamide moiety at the 2-position. The hydrochloride salt enhances solubility, a common modification in pharmaceutical candidates.

Properties

IUPAC Name

N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-phenoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O2S.ClH/c30-25(20-10-7-13-22(16-20)31-21-11-5-2-6-12-21)28-26-27-23-14-15-29(18-24(23)32-26)17-19-8-3-1-4-9-19;/h1-13,16H,14-15,17-18H2,(H,27,28,30);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDZCAMOMPBSDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4)CC5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-phenoxybenzamide hydrochloride typically involves multiple steps:

    Formation of the Thiazolopyridine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolopyridine ring system.

    Amidation: The phenoxybenzamide moiety is introduced via an amidation reaction, where the thiazolopyridine derivative reacts with 3-phenoxybenzoic acid or its derivatives in the presence of coupling agents like EDCI or DCC.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups in the phenoxybenzamide moiety, resulting in amines or alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like bromine (Br₂) or chlorinating agents can be used for halogenation reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group typically yields benzaldehyde, while reduction of the carbonyl group in the phenoxybenzamide moiety produces the corresponding alcohol.

Scientific Research Applications

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-phenoxybenzamide hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Studies: The compound is used in studies exploring its interaction with various biological targets, including enzymes and receptors.

    Chemical Biology: Researchers use this compound to probe the mechanisms of action of related bioactive molecules.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-phenoxybenzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects that contribute to its therapeutic potential. For example, it might inhibit a key enzyme involved in a disease pathway, thereby reducing disease symptoms.

Comparison with Similar Compounds

Key Structural Features :

  • Core : 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine (a bicyclic system with sulfur and nitrogen atoms).
  • Substituents: 5-Position: Benzyl group (enhances lipophilicity and binding pocket interactions).
  • Molecular Formula : Hypothetically estimated as C25H24ClN3O2S (calculated based on structural analogs).

Comparison with Similar Compounds

The compound belongs to a class of thiazolo[5,4-c]pyridine derivatives with varied substituents influencing physicochemical properties and biological activity. Below is a systematic comparison with key analogs:

Table 1: Structural and Molecular Comparison

Compound Name Substituents (R) Molecular Formula Molecular Weight Notable Features References
Target Compound 3-Phenoxybenzamide C25H24ClN3O2S* ~465.5 High hydrophobicity due to phenoxy group; potential FXa inhibition inferred from analogs
N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-tert-butylbenzamide hydrochloride 4-tert-Butylbenzamide C24H28ClN3OS 442.018 Increased steric bulk; commercial availability for research
N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide hydrochloride 3,4,5-Trimethoxybenzamide C23H26ClN3O4S 476.0 Polar methoxy groups may improve solubility
N-(5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-naphthamide hydrochloride 2-Naphthamide C20H20ClN3OS 393.91 Extended aromatic system; safety data available
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride Carboxylic acid C9H13ClN2O2S 248.73 Intermediate for Edoxaban (FXa inhibitor)
N-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride Acetamide C8H12ClN3OS 233.72 Simplest analog; minimal steric effects

*Hypothetical formula based on structural analysis.

Biological Activity

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-phenoxybenzamide hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features a unique molecular structure that incorporates a thiazolo-pyridine core and a phenoxybenzamide moiety. The molecular formula is C24H27N3OS·HCl with a molecular weight of approximately 442.0 g/mol. The synthesis typically involves multi-step reactions including cyclization and amide formation, which require careful optimization of conditions such as temperature and solvent choice to maximize yield and purity .

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, particularly in the context of cancer treatment and metabolic disorders. The specific biological activity of this compound is believed to involve interactions with specific biological targets such as enzymes or receptors implicated in disease pathways.

Anticancer Activity

Studies have demonstrated that related thiazolo-pyridine derivatives possess significant antiproliferative effects against various cancer cell lines. For instance:

  • IC50 Values : Compounds similar to this compound have shown IC50 values below 5 μM against cell lines such as A549 (lung cancer), MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) .
CompoundCell LineIC50 Value (μM)
9bA549< 5
9dHCT116< 3
9eMCF7< 3
9gPC3< 5

These results suggest that modifications to the benzene ring substituents can enhance antiproliferative activity. For example, the introduction of electron-withdrawing groups has been associated with increased potency .

While the precise mechanism of action for this compound remains to be fully elucidated, it is hypothesized to involve:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation.
  • Cell Cycle Arrest : Research indicates that certain derivatives can induce G2/M phase arrest in cancer cells .

Case Studies and Research Findings

Several studies have evaluated the biological activity of thiazolo-pyridine derivatives:

  • Study on Antiproliferative Effects : A series of compounds were synthesized and tested for their antiproliferative activities against multiple cancer cell lines. The findings indicated that specific structural modifications led to enhanced activity compared to standard chemotherapeutics like sorafenib .
  • Beta-Adrenoceptor Activity : Research involving related thiazolo-pyridine compounds demonstrated selective agonist activity towards beta3-adrenoceptors, highlighting their potential in metabolic regulation .

Q & A

Q. What are the standard synthetic routes for this compound, and what critical intermediates are involved?

The synthesis typically involves multi-step reactions, starting with the formation of the tetrahydrothiazolo[5,4-c]pyridine core. Key steps include:

  • Cyclization : Condensation of thioamide derivatives with cyclic ketones under acidic conditions to form the thiazolo-pyridine scaffold .
  • Coupling : Amide bond formation between the thiazolo-pyridine intermediate and 3-phenoxybenzoyl chloride using coupling agents like HATU or EDCI .
  • Hydrochloride salt formation : Treatment with HCl in a polar solvent (e.g., ethanol) to improve crystallinity and stability . Critical intermediates include the freebase form of the thiazolo-pyridine core and the activated carboxylic acid derivative of 3-phenoxybenzoic acid.

Q. Which analytical techniques are essential for structural characterization and purity assessment?

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm regiochemistry of the benzyl and phenoxy substituents .
  • HPLC-MS : To assess purity (>95%) and detect trace byproducts (e.g., dehalogenated or oxidized derivatives) .
  • X-ray crystallography : For definitive confirmation of stereochemistry in crystalline hydrochloride salts .

Q. How can researchers evaluate the compound’s stability under varying storage conditions?

Conduct accelerated stability studies :

  • Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–12 weeks.
  • Monitor degradation via HPLC and quantify degradation products (e.g., hydrolysis of the amide bond or oxidation of the thiazole ring) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to test variables like temperature, solvent polarity, and stoichiometry. For example, acetonitrile/water mixtures enhance coupling efficiency .
  • In-line analytics : Employ FTIR or Raman spectroscopy to monitor reaction progress in real time and adjust parameters dynamically .
  • Catalyst screening : Test palladium or copper catalysts for coupling steps to minimize side reactions .

Q. What computational strategies can predict the compound’s bioactivity and guide derivative design?

  • Molecular docking : Screen against bacterial enzymes (e.g., acps-pptase) to identify binding modes and affinity .
  • MD simulations : Assess stability of ligand-receptor complexes over 100–200 ns trajectories to prioritize derivatives with improved binding .
  • QSAR modeling : Corrogate electronic (HOMO-LUMO) and steric (logP, PSA) descriptors with experimental IC50_{50} values .

Q. How should researchers resolve discrepancies in reported biochemical activity across studies?

  • Orthogonal assays : Compare enzyme inhibition (e.g., fluorogenic substrates) with cellular assays (e.g., bacterial proliferation) to distinguish target-specific effects from off-target interactions .
  • Meta-analysis : Apply cheminformatics tools (e.g., PubChem BioActivity Data) to aggregate data and identify outliers due to assay conditions (e.g., pH, ionic strength) .

Q. What methodologies validate the compound’s mechanism of action against bacterial targets?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified acps-pptase enzymes .
  • Gene knockout studies : Use CRISPR-Cas9 to delete target genes in model bacteria and confirm reduced efficacy in knockout strains .
  • Metabolomic profiling : Track changes in lipid A biosynthesis (via LC-MS) to link enzyme inhibition to phenotypic outcomes .

Q. How can purification challenges (e.g., low crystallinity) be addressed?

  • High-throughput crystallization screens : Test 96 solvent combinations (e.g., EtOAc/hexane vs. MeOH/water) to identify optimal conditions .
  • Chiral chromatography : Resolve enantiomers using amylose-based columns if racemization occurs during synthesis .
  • Salt metathesis : Exchange hydrochloride for alternative counterions (e.g., tosylate) to improve solubility and crystal habit .

Data Management and Contradiction Analysis

Q. What software tools enhance data reproducibility and experimental design?

  • Electronic Lab Notebooks (ELNs) : Use LabArchives or Benchling to track reaction parameters and raw spectral data .
  • Cheminformatics platforms : Employ KNIME or Pipeline Pilot to automate QSAR model validation and outlier detection .

Q. How should conflicting solubility or bioavailability data be reconciled?

  • Solubility assays : Compare shake-flask (equilibrium) vs. kinetic (powder dissolution) methods under physiologically relevant buffers .
  • Permeability models : Use parallel artificial membrane permeability assays (PAMPA) alongside Caco-2 cell studies to account for passive vs. active transport mechanisms .

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